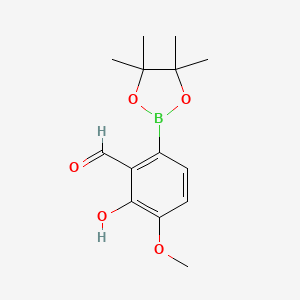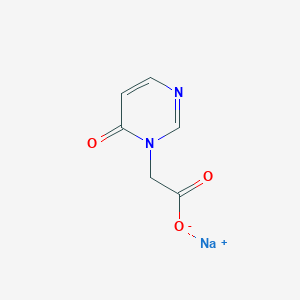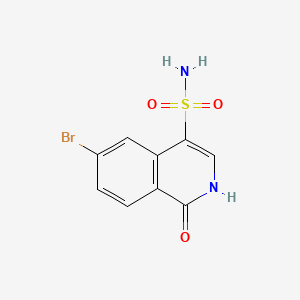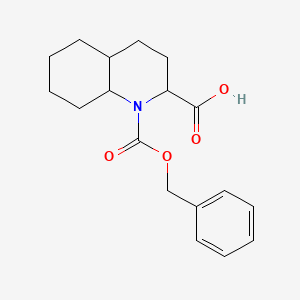
ethyl4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of a formyl group at the 4-position, two methyl groups at the 1 and 5 positions, and an ethyl ester group at the 3-position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrazole-2-carboxylate under Vilsmeier-Haack reaction conditions . This method is preferred due to its simplicity and effectiveness compared to other methods such as the Fischer method . The reaction involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ethyl 4-carboxy-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . The formyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar pyrazole structure with different substituents.
Uniqueness
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives . The presence of both formyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
ethyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)11(3)10-8/h5H,4H2,1-3H3 |
Clé InChI |
GDGHGQWKMJOQNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)


![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)



![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)

![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)

